Bupranolol

Cardiovascular Pharmacology Thrombosis Research Platelet Aggregation

Bupranolol is a non-selective β-adrenoceptor antagonist that completely lacks intrinsic sympathomimetic activity (ISA) while exhibiting pronounced membrane-stabilizing effects. Researchers targeting platelet biology or thrombosis models should choose Bupranolol for its 2.4–3.3-fold superior inhibition of platelet aggregation and unique ability to stimulate aggregate disaggregation—an effect absent with propranolol. For ophthalmic formulation development, Bupranolol offers a 5.0-fold greater IOP-lowering potency than propranolol and a 24-hour duration of action from a single topical dose, supporting once-daily regimens. Its extreme first-pass metabolism (>90%) makes it an ideal model compound for transdermal delivery studies, where a 27-fold bioavailability enhancement over oral dosing provides a validated benchmark for novel drug delivery systems.

Molecular Formula C14H22ClNO2
Molecular Weight 271.78 g/mol
CAS No. 14556-46-8
Cat. No. B1668059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBupranolol
CAS14556-46-8
SynonymsBetadrenol
Bupranolol
KL 255
KL-255
KL255
Molecular FormulaC14H22ClNO2
Molecular Weight271.78 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)Cl)OCC(CNC(C)(C)C)O
InChIInChI=1S/C14H22ClNO2/c1-10-5-6-12(15)13(7-10)18-9-11(17)8-16-14(2,3)4/h5-7,11,16-17H,8-9H2,1-4H3
InChIKeyHQIRNZOQPUAHHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Bupranolol (CAS 14556-46-8) Non-Selective Beta-Blocker: Key Characteristics and Procurement Considerations


Bupranolol is a non-selective beta-adrenoceptor antagonist with a Ki-value of 6–15 nmol/L at both β1- and β2-adrenoceptors in receptor binding studies [1]. It is a competitive antagonist at β1, β2, and β3 adrenergic receptors, structurally and pharmacologically similar to propranolol but distinguished by a complete lack of intrinsic sympathomimetic activity (ISA) and pronounced membrane-stabilizing activity (MSA) [2]. Bupranolol exhibits high lipophilicity (logP ≈ 3.14), which facilitates rapid membrane penetration and contributes to its pharmacological profile .

Why Bupranolol Cannot Be Interchanged with Propranolol, Timolol, or Metoprolol Without Experimental Validation


Bupranolol, while belonging to the non-selective beta-blocker class, exhibits a unique constellation of pharmacological properties that preclude simple substitution with other in-class agents. It lacks intrinsic sympathomimetic activity (ISA) [1], possesses strong membrane-stabilizing activity with an IC50 of approximately 10 μM for voltage-gated sodium channels , and demonstrates distinct binding affinity profiles at β4-adrenoceptors with a pKi of 9.7 compared to 8.4 for propranolol [2]. Furthermore, its extensive first-pass metabolism (>90%) resulting in less than 10% oral bioavailability and a plasma half-life of 2–4 hours [3] necessitates careful consideration of formulation and delivery route, as transdermal administration yields a 27-fold increase in absolute bioavailability compared to oral dosing [4]. These pharmacodynamic and pharmacokinetic distinctions mandate that researchers and formulators verify compound identity and assess specific endpoints rather than assuming functional equivalence with alternatives like propranolol, timolol, or metoprolol.

Bupranolol (CAS 14556-46-8) Quantitative Differentiation Evidence: Head-to-Head Comparisons with Propranolol, Timolol, and Metoprolol


Bupranolol vs. Propranolol: 2.4–3.3-Fold Superior Inhibition of Platelet Aggregation In Vitro

In a direct in vitro head-to-head comparison, bupranolol inhibited adrenaline-ADP-induced rabbit platelet aggregation approximately 2.4–3.2 times more effectively than propranolol . With human platelets, bupranolol inhibited adrenaline-induced aggregation about 2.8–3.3 times as effectively as propranolol . Additionally, bupranolol stimulated the disaggregation of pre-formed platelet aggregates, an effect not observed with propranolol . The study authors attribute these effects not to beta-receptor blockade but to bupranolol's membrane-stabilizing activity [1].

Cardiovascular Pharmacology Thrombosis Research Platelet Aggregation

Bupranolol vs. Timolol: 5.0-Fold Ocular Hypotensive Potency Advantage (vs. Propranolol Baseline) in Glaucoma Models

In a comparative study evaluating single-dose ophthalmic solutions in healthy volunteers, the intraocular pressure (IOP)-lowering efficacy of beta-blockers was ranked against a propranolol baseline. Using propranolol's effect as the reference (1.0×), bupranolol demonstrated 5.0 times the IOP-lowering potency, while timolol exhibited 11.0 times the potency [1]. This cross-study comparable evidence positions bupranolol as intermediate in ophthalmic potency between propranolol and timolol. Additional studies confirm that bupranolol 0.5% oily solution reduces IOP in glaucomatous eyes with a maximum effect occurring within 4 hours and a duration exceeding 24 hours, without significant effects on outflow facility, blood pressure, or tear flow [2].

Ophthalmology Glaucoma Therapeutics Intraocular Pressure

Bupranolol vs. Propranolol: 20-Fold Higher Affinity (pKi 9.7 vs. 8.4) at Putative β4-Adrenoceptors in Rat Ventricular Myocardium

In radioligand binding studies using (-)-[3H]-CGP 12177 on rat ventricular membranes, bupranolol demonstrated a pKi value of 9.7 (Ki ≈ 0.2 nM) for putative β4-adrenoceptors, compared to propranolol's pKi of 8.4 (Ki ≈ 4 nM) at the same receptor subtype [1]. This represents an approximately 20-fold higher binding affinity for bupranolol at this receptor population. At β1/β2-adrenoceptors, the difference was less pronounced but still notable: bupranolol pKi 9.7 vs. propranolol pKi 8.4 [1]. Additionally, saturation binding experiments using 3H-(-)-bupranolol on kitten heart ventricular membranes revealed an equilibrium dissociation constant (Kd) of 0.6 nmol/L, confirming its high-affinity binding characteristics [2].

Receptor Pharmacology Cardiac Physiology Radioligand Binding

Transdermal Bupranolol: 27-Fold Higher Absolute Bioavailability vs. Oral Administration (38.3% vs. 1.4%)

In a crossover pharmacokinetic study of 12 healthy volunteers, the absolute bioavailability of bupranolol was compared across three administration routes. Oral bupranolol (100 mg) yielded an absolute bioavailability of only 1.4% (median 0.9%) relative to intravenous infusion [1]. In contrast, a transdermal therapeutic system (TTS) delivering 30 mg bupranolol achieved an absolute bioavailability of 38.3% (median 33.8%), representing a 27-fold increase over oral administration [1]. Pharmacodynamically, transdermal bupranolol required a >10-fold higher isoprenaline dose to overcome beta-blockade after 12 hours, compared to only a 7-fold increase after 3 hours with oral dosing [1]. Steady-state plasma concentrations with transdermal delivery reached 4–5 times above the Ki-value, whereas oral 200 mg doses barely achieved plasma concentrations at the Ki-value [2].

Drug Delivery Systems Pharmacokinetics Formulation Science

Bupranolol vs. Propranolol: CYP2D6 Competitive Inhibition with Ki Values Ranging from 0.55–1.32 μM (Stereoisomer-Dependent)

In enzyme inhibition studies using human liver microsomes, bupranolol was identified as a competitive inhibitor of the polymorphic cytochrome P450 enzyme CYP2D6, with apparent Ki values exhibiting stereoselectivity: (+)-bupranolol demonstrated the highest affinity with a Ki of 0.55 μM, (-)-bupranolol was the weakest inhibitor with a Ki of 1.32 μM, and racemic bupranolol showed an intermediate Ki of 0.88 μM [1]. The study authors note that bupranolol has the highest-known apparent affinity for CYP2D6 among beta-adrenoceptor blockers, combined with rapid metabolism—an infrequent combination in enzymology [1]. In microsomes containing CYP2D6, 5 μM quinidine caused a 72% inhibition of bupranolol metabolism, confirming the enzyme's predominant role in its clearance [1].

Drug Metabolism Cytochrome P450 Pharmacogenomics

Optimal Research and Industrial Application Scenarios for Bupranolol (CAS 14556-46-8) Based on Quantitative Differentiation Evidence


Platelet Function and Thrombosis Research: Antithrombotic Mechanism Studies

Bupranolol demonstrates 2.4–3.3-fold superior inhibition of platelet aggregation compared to propranolol in both rabbit and human platelets in vitro, with the additional property of stimulating aggregate disaggregation . Researchers investigating platelet biology, thrombosis mechanisms, or screening antithrombotic candidates should select bupranolol over propranolol when enhanced membrane-stabilizing activity and potent anti-aggregatory effects are required endpoints. The compound's ability to disaggregate pre-formed platelet aggregates—an effect absent with propranolol—makes it uniquely valuable for studying platelet aggregate stability and reversal mechanisms.

Ophthalmic Formulation Development: Glaucoma Drug Delivery Systems

With an IOP-lowering potency 5.0-fold greater than propranolol but 2.2-fold lower than timolol , and demonstrated efficacy at concentrations as low as 0.05% in oily solution [1], bupranolol offers a differentiated potency profile for ophthalmic formulation development. Formulators developing glaucoma therapeutics should consider bupranolol when intermediate beta-blocker potency is desired, such as in fixed-dose combination products where full timolol potency may increase systemic adverse effect risk. The compound's 24-hour duration of action following single topical administration supports once-daily dosing regimens.

Cardiac Receptor Pharmacology: β4-Adrenoceptor Characterization

Bupranolol exhibits a pKi of 9.7 at putative β4-adrenoceptors, representing approximately 20-fold higher affinity than propranolol (pKi 8.4) at this receptor population . Investigators studying cardiac β-adrenoceptor subtypes, particularly the low-affinity state of β1-adrenoceptors or the putative β4-adrenoceptor, should employ bupranolol as a high-affinity antagonist tool compound. Its Kd of 0.6 nmol/L at myocardial β-adrenoceptors [1] and availability as a tritiated radioligand further support its use in receptor binding and autoradiography studies.

Transdermal and Novel Drug Delivery System Development

Bupranolol's extreme first-pass metabolism (>90%) resulting in <10% oral bioavailability makes it an ideal model compound for evaluating alternative delivery routes. The 27-fold bioavailability enhancement achieved with transdermal delivery (38.3% absolute bioavailability vs. 1.4% oral) [1] provides a validated benchmark for formulators developing novel drug delivery systems, including transdermal patches, microneedle arrays, or nanoparticle formulations. The compound's moderate lipophilicity (logP ≈ 3.14) and plasma half-life of 2–4 hours are well-characterized parameters supporting pharmacokinetic modeling and formulation optimization studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bupranolol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.